molecular formula C7H14O5S B8771028 (S)-o-Isopropylidene glycerol mesylate CAS No. 90129-42-3

(S)-o-Isopropylidene glycerol mesylate

Cat. No.: B8771028
CAS No.: 90129-42-3
M. Wt: 210.25 g/mol
InChI Key: YGNUPHMVMXPKGU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-o-Isopropylidene glycerol mesylate is an organic compound that belongs to the class of mesylates It is a derivative of glycerol, where the hydroxyl groups are protected by an isopropylidene group and one of the hydroxyl groups is converted into a mesylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-o-Isopropylidene glycerol mesylate typically involves the protection of glycerol followed by mesylation. The process can be summarized in the following steps:

    Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This step involves the formation of a cyclic acetal, protecting the hydroxyl groups.

    Mesylation: The protected glycerol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This reaction converts one of the hydroxyl groups into a mesylate group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-o-Isopropylidene glycerol mesylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines.

    Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups of glycerol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide, thiourea, or primary amines can be used in the presence of a suitable solvent like acetone or dimethylformamide.

    Deprotection: Acidic conditions, such as the use of hydrochloric acid or acetic acid, are employed to remove the isopropylidene group.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, the major products can include iodides, thiols, or amines.

    Deprotection: The major product is glycerol with free hydroxyl groups.

Scientific Research Applications

(S)-o-Isopropylidene glycerol mesylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, such as the synthesis of glycerol-based derivatives for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-o-Isopropylidene glycerol mesylate involves its reactivity as a mesylate. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group serves as a protective group, preventing unwanted reactions at the hydroxyl groups until deprotection is desired. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Glycerol mesylate: Lacks the isopropylidene protective group, making it more reactive but less selective in certain reactions.

    Isopropylidene glycerol: Lacks the mesylate group, making it less reactive in nucleophilic substitution reactions.

    Other mesylates: Compounds like methanesulfonyl chloride and other mesylate derivatives have similar reactivity but differ in their specific applications and properties.

Uniqueness

(S)-o-Isopropylidene glycerol mesylate is unique due to the combination of the isopropylidene protective group and the mesylate group. This combination allows for selective reactions and protection of hydroxyl groups, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

90129-42-3

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl methanesulfonate

InChI

InChI=1S/C7H14O5S/c1-7(2)10-4-6(12-7)5-11-13(3,8)9/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

YGNUPHMVMXPKGU-LURJTMIESA-N

Isomeric SMILES

CC1(OC[C@H](O1)COS(=O)(=O)C)C

Canonical SMILES

CC1(OCC(O1)COS(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (1.25 g, 9.46 mmol) and triethylamine (9.2 ml, 66.2 mmol) in dichloromethane (60 ml) at 0° C. was slowly added methanesulfonyl chloride (2.2 ml, 28.4 mmol). The reaction mixture was stirred at 0° C. for 2 h then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were washed with 10% citric acid, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford methanesulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

reacting an optically active isomer of 2,2-dimethyl-1,3-dioxolane-4-methanol with methanesulphonyl chloride, to obtain a corresponding (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulphonate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.